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molecular formula C5H4BrClN2 B1272082 2-Amino-3-bromo-5-chloropyridine CAS No. 26163-03-1

2-Amino-3-bromo-5-chloropyridine

Cat. No. B1272082
M. Wt: 207.45 g/mol
InChI Key: UWGGGYYCKDCTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06914068B2

Procedure details

A solution of 257 g (1.61 mol) of bromine in 380 ml of acetic acid was added dropwise over a period of one hour to a solution of 187 g (1.45 mol) of 2-amino-5-chloropyridine in 1.5 l of acetic acid. The reaction mixture was refluxed for 3 h and then allowed to cool to ambient temperature. 1.9 l of demineralized water were added and the mixture was concentrated in vacuo. The residue was partitioned between 4 l of ethyl acetate and 1.8 l of water. The mixture was basified with 3 l of a 10% by weight aqueous sodium hydroxide solution. The organic layer was separated and washed with brine (2×1.5 l), dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was filtered, washed with hexane (2×100 ml) and dried in vacuo to give 192 g of 2-amino-3-bromo-5-chloropyridine. The mother liquor was concentrated in vacuo, filtered, washed with hexane and dried to give further 75 g of the same product.
Quantity
257 g
Type
reactant
Reaction Step One
Quantity
187 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
1.9 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][N:5]=1.O>C(O)(=O)C>[NH2:3][C:4]1[C:9]([Br:1])=[CH:8][C:7]([Cl:10])=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
257 g
Type
reactant
Smiles
BrBr
Name
Quantity
187 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Cl
Name
Quantity
380 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.9 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 4 l of ethyl acetate and 1.8 l of water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (2×1.5 l)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The residue was filtered
WASH
Type
WASH
Details
washed with hexane (2×100 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1Br)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 192 g
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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